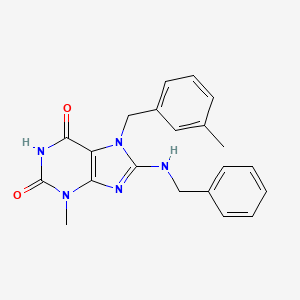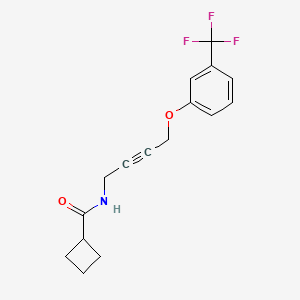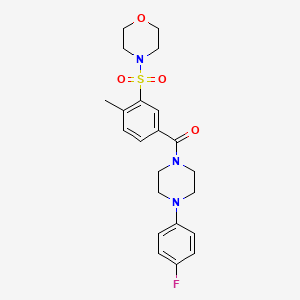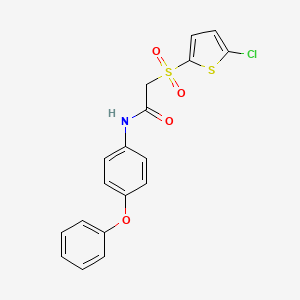![molecular formula C14H7BrF3N3O2S B2582146 1-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-5-(trifluormethyl)-1H-pyrazol-4-carbonsäure CAS No. 956754-06-6](/img/structure/B2582146.png)
1-[4-(4-Bromphenyl)-1,3-thiazol-2-yl]-5-(trifluormethyl)-1H-pyrazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H7BrF3N3O2S and its molecular weight is 418.19. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazole, einschließlich Derivaten wie unserer Verbindung, weisen antibakterielle Eigenschaften auf. Forscher haben ihre Wirksamkeit gegen Bakterienstämme berichtet, was sie zu potenziellen Kandidaten für neuartige Antibiotika macht . Weitere Studien könnten die spezifischen Mechanismen untersuchen, durch die diese Verbindung das Bakterienwachstum hemmt.
Antifungales Potenzial
Neben antibakteriellen Wirkungen haben Pyrazoline eine antifungale Aktivität gezeigt. Unsere Verbindung könnte wertvoll bei der Bekämpfung von Pilzinfektionen sein, insbesondere wenn sie Spezifität gegen bestimmte Pilzarten zeigt . Die Untersuchung ihres Wirkmechanismus und ihres Toxizitätsprofils wäre entscheidend.
Antituberkulose-Eigenschaften
Indol-Derivate, die ähnliche Strukturelemente enthalten, haben eine antituberkulose Aktivität gezeigt . Angesichts der globalen Herausforderung der medikamentenresistenten Tuberkulose könnte die Erforschung der Wirksamkeit unserer Verbindung gegen Mycobacterium tuberculosis vielversprechend sein.
Neuroprotektive Wirkungen
In Bezug auf das zentrale Nervensystem rechtfertigt das potenzielle neurotoxische Potential unserer Verbindung eine Untersuchung. Die Beurteilung ihrer Auswirkungen auf die Acetylcholinesterase (AchE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Hirngewebe könnte neuroprotektive oder neurotoxische Wirkungen aufdecken . Die AchE-Inhibition kann zu Verhaltensänderungen führen, was dies zu einem interessanten Forschungsfeld macht.
Wirkmechanismus
Mode of Action
Thiazoles and pyrazoles often exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Thiazoles and pyrazoles can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazoles and pyrazoles, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazoles and pyrazoles can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Like all drugs, the action of thiazoles and pyrazoles can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3N3O2S/c15-8-3-1-7(2-4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYYKGXIHDHQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2582068.png)
![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)
![4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2582071.png)
![isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2582073.png)


![2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2582077.png)

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2582081.png)


![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2582086.png)
